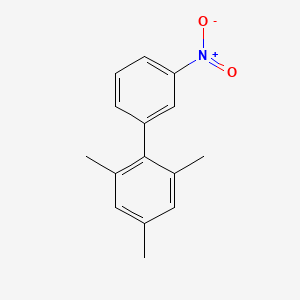

2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl

説明

2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl is a biphenyl derivative featuring three methyl groups at the 2-, 4-, and 6-positions of one phenyl ring and a nitro group (-NO₂) at the 3'-position of the adjacent ring. This substitution pattern confers unique electronic and steric properties. The methyl groups are electron-donating, while the nitro group is strongly electron-withdrawing, creating a polarized structure that influences reactivity, solubility, and intermolecular interactions.

特性

CAS番号 |

39117-69-6 |

|---|---|

分子式 |

C15H15NO2 |

分子量 |

241.28 g/mol |

IUPAC名 |

1,3,5-trimethyl-2-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C15H15NO2/c1-10-7-11(2)15(12(3)8-10)13-5-4-6-14(9-13)16(17)18/h4-9H,1-3H3 |

InChIキー |

XUBSOWRVMNJULW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C)C2=CC(=CC=C2)[N+](=O)[O-])C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the nitration of 2,4,6-trimethyl-1,1’-biphenyl. This can be achieved by treating the biphenyl derivative with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Electrophilic Aromatic Substitution: The methyl groups on the biphenyl core can participate in reactions such as halogenation, nitration, and sulfonation under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

Nitration: A mixture of concentrated sulfuric acid and nitric acid.

Sulfonation: Sulfur trioxide or oleum.

Major Products

Reduction: 2,4,6-Trimethyl-3’-amino-1,1’-biphenyl.

Halogenation: 2,4,6-Trimethyl-3’-nitro-4’-halobiphenyl.

Nitration: 2,4,6-Trimethyl-3’,5’-dinitro-1,1’-biphenyl.

Sulfonation: 2,4,6-Trimethyl-3’-nitro-4’-sulfonic acid biphenyl.

科学的研究の応用

2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl has several applications in scientific research:

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

作用機序

The mechanism of action of 2,4,6-Trimethyl-3’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

類似化合物との比較

Comparison with Structurally Similar Compounds

2,4,6-Trimethylbiphenyl (CAS 3976-35-0)

- Structure : Lacks the nitro group at the 3'-position.

- Key Differences :

- Electronic Effects : The absence of the nitro group reduces overall polarity and electron-withdrawing effects, leading to higher electron density on the biphenyl system.

- Synthesis : Both compounds likely utilize Suzuki-Miyaura cross-coupling, but the nitro-substituted variant may require additional protection/deprotection steps due to the reactivity of the nitro group .

- Physical Properties : 2,4,6-Trimethylbiphenyl is expected to have lower melting and boiling points due to reduced dipole interactions.

- Spectral Data :

- ¹H NMR : Methyl groups in 2,4,6-Trimethylbiphenyl resonate at ~2.3 ppm, while aromatic protons appear upfield compared to the nitro analog.

- IR: The nitro-substituted compound exhibits characteristic NO₂ asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), absent in 2,4,6-Trimethylbiphenyl .

3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP)

- Structure : Features fluorine atoms at the 3- and 4-positions and a nitro group at 3'.

- Key Differences :

- Electronic Effects : Fluorine atoms are electron-withdrawing via inductive effects, amplifying the electron-deficient nature of the biphenyl system compared to methyl groups.

- Synthesis : Synthesized via Suzuki-Miyaura coupling with a 78% average yield, suggesting similar methodologies could apply to the target compound .

- Reactivity : Fluorine substitution may enhance resistance to electrophilic substitution, whereas methyl groups could facilitate steric hindrance.

Chlorinated Biphenyls (e.g., PCB-030, PCB-031)

- Structure : Chlorine substituents at varying positions (e.g., 2,4,5-trichloro-1,1'-biphenyl).

- Key Differences: Environmental Impact: Chlorinated biphenyls (PCBs) are persistent pollutants, whereas methyl-nitro derivatives may exhibit different degradation pathways. Electronic Profile: Chlorine’s electron-withdrawing nature is less pronounced than nitro groups but more significant than methyl .

Comparative Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents | CAS Number | Key Electronic Effects |

|---|---|---|---|

| 2,4,6-Trimethyl-3'-nitro-1,1'-biphenyl | 2,4,6-Me; 3'-NO₂ | - | Polarized (EDG + EWG), high dipole moment |

| 2,4,6-Trimethylbiphenyl | 2,4,6-Me | 3976-35-0 | Electron-donating, low polarity |

| DFNBP | 3,4-F; 3'-NO₂ | - | Strong EWG (F + NO₂), electron-deficient |

| PCB-031 | 2,4,6-Cl | 16606-02-3 | Moderate EWG (Cl), environmental persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。